(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c15-12-4-1-11(2-5-12)3-6-13(18)17-14(9-16)7-8-19-10-14/h1-6H,7-8,10H2,(H,17,18)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJGTFGCFFDYOV-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCC1(C#N)NC(=O)/C=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name: (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide
- Molecular Formula: C13H12F N2OS
- Molecular Weight: 256.31 g/mol
The biological activity of (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance, in vitro assays demonstrated that treatment with (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide resulted in a dose-dependent decrease in cell viability in breast and lung cancer cell lines.
Anti-inflammatory Effects
The compound also displays anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was confirmed through ELISA assays conducted on macrophage cell lines treated with lipopolysaccharides (LPS), where a significant reduction in cytokine levels was observed post-treatment with the compound.
Enzyme Inhibition
Studies have suggested that (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide acts as an inhibitor of Janus kinases (JAKs), which are crucial mediators in various inflammatory and autoimmune diseases. The inhibition of JAK activity was quantified using kinase assays, revealing a notable decrease in phosphorylation levels of downstream targets.
Case Studies
- Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells treated with varying concentrations of the compound showed a significant reduction in cell proliferation after 48 hours, with IC50 values calculated at approximately 15 µM.
- Inflammation Model : In an experimental model of inflammation induced by LPS, administration of (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide led to a 40% reduction in edema compared to control groups.
Data Tables
| Biological Activity | Effect Observed | Method Used |
|---|---|---|
| Anticancer | Induction of apoptosis | Cell viability assays |
| Anti-inflammatory | Decrease in cytokines | ELISA assays |
| Enzyme inhibition | JAK inhibition | Kinase assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
